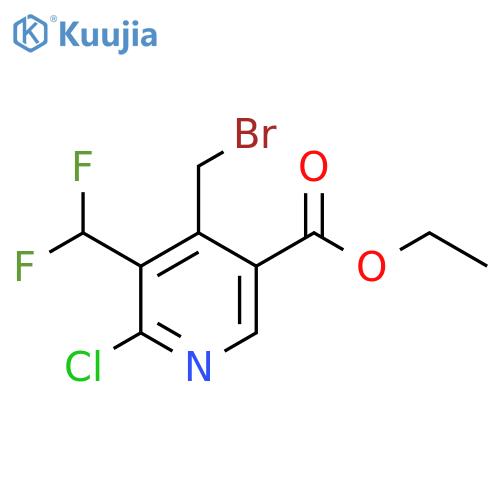

Cas no 1805280-39-0 (Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)

1805280-39-0 structure

商品名:Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate

CAS番号:1805280-39-0

MF:C10H9BrClF2NO2

メガワット:328.537768125534

CID:4873718

Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate

-

- インチ: 1S/C10H9BrClF2NO2/c1-2-17-10(16)6-4-15-8(12)7(9(13)14)5(6)3-11/h4,9H,2-3H2,1H3

- InChIKey: MSDYJUUBSSPAEL-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C(=O)OCC)=CN=C(C=1C(F)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 39.2

Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029045105-1g |

Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate |

1805280-39-0 | 97% | 1g |

$1,519.80 | 2022-04-01 |

Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1805280-39-0 (Ethyl 4-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate) 関連製品

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量